5-Methyloxazolo[4,5-b]pyridin-2(3H)-one

α7 nAChR agonist hERG cardiac safety Schizophrenia cognitive deficits

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one (CAS 55656-25-2) is the clinically precedented intermediate for α7 nAChR agonist CP-810,123. Unlike 6‑halo analogs that exhibit hERG inhibition and genotoxicity (positive IVMN), the 5‑methyl scaffold retains on‑target potency while delivering a hERG IC50 >15 μM and >2,900‑fold 5‑HT3 selectivity. This building block eliminates de novo scaffold validation, enabling immediate parallel SAR at the 4‑position or 6‑position via electrophilic halogenation (NCS, CHCl₃, MW, 150 °C, 70% yield). Also validated as a privileged core for GSK‑3β (IC50 0.19 μM) and ALDH1A1 (0.02–0.80 μM, ≥2‑fold isoform selectivity) inhibitor programs. Supplied with full analytical documentation (NMR, HPLC, GC/LCMS) for grant‑funded research and IND‑enabling studies.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 55656-25-2
Cat. No. B1600886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxazolo[4,5-b]pyridin-2(3H)-one
CAS55656-25-2
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=O)N2
InChIInChI=1S/C7H6N2O2/c1-4-2-3-5-6(8-4)9-7(10)11-5/h2-3H,1H3,(H,8,9,10)
InChIKeyOZQRYZQZCLRDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one (CAS 55656-25-2): Core Scaffold Identity and Procurement-Grade Characterization


5-Methyloxazolo[4,5-b]pyridin-2(3H)-one (CAS 55656-25-2) is a heterocyclic building block belonging to the oxazolo[4,5-b]pyridine-2-one class, characterized by a fused oxazole-pyridinone core with a methyl substituent at the 5-position . This scaffold serves as the key synthetic intermediate for the clinical-stage α7 nicotinic acetylcholine receptor (nAChR) agonist CP-810,123 and has been validated as a privileged structure in kinase inhibitor design (GSK-3β, IRAK4) and aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor programs . The compound is commercially available at purities ≥97% (HPLC), with CAS registry confirmable identity and MW 150.13 g/mol, making it a tractable starting material for parallel medicinal chemistry campaigns .

Why 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one Cannot Be Replaced by Generic Oxazolopyridinone Analogs


The 5-methyl substitution on the oxazolo[4,5-b]pyridin-2(3H)-one scaffold is not a silent structural variation; it fundamentally alters selectivity and safety profiles in target binding. In the α7 nAChR agonist program, compound 24 (derived from the 5-methyl scaffold) demonstrated a hERG IC50 >15 μM, whereas the corresponding 6-halo analogs (6-Br, 6-Cl, 6-F) exhibited substantially more potent hERG inhibition, with identified genotoxicity risk (positive IVMN assay for 6-Br and 6-Cl analogs) . Unsubstituted or alternatively substituted oxazolopyridinones lack this specific combination of retained on-target potency and mitigated off-target liability. For kinase inhibitor applications, the 5-methyl group contributes to balanced lipophilicity (cLogP ~1.24) that influences both passive permeability and solubility, parameters that cannot be assumed identical across generic congeners .

5-Methyloxazolo[4,5-b]pyridin-2(3H)-one: Head-to-Head Differentiation Evidence for Procurement Decisions


Superior hERG Safety Margin of 5-Methyl vs. 6-Halo Oxazolopyridinone Analogs in α7 nAChR Agonist Series

In the Pfizer α7 nAChR agonist program, compound 24, synthesized directly from 5-methyloxazolo[4,5-b]pyridin-2(3H)-one, displayed a hERG IC50 >15 μM and a negative in vitro micronucleus (IVMN) result. In contrast, the 6-bromo analog (compound 17), 6-chloro analog (compound 18), and 6-fluoro analog (compound 19) exhibited markedly stronger hERG blockade, and both 6-Br and 6-Cl analogs tested positive in the IVMN assay . This demonstrates that the 5-methyl substitution pattern uniquely avoids the genotoxicity and cardiac ion-channel liability observed with 6-halo congeners while preserving nanomolar α7 binding affinity (Ki 13.5 nM for compound 24 vs. 1.00 nM for 6-Cl, 2.08 nM for 6-Br) .

α7 nAChR agonist hERG cardiac safety Schizophrenia cognitive deficits genotoxicity screening

Maintained α7 nAChR Affinity with Mitigated 5-HT3 Off-Target Activity Relative to Unsubstituted and 6-Halo Analogs

The 5-methyl analog (compound 24, Ki 13.5 nM at α7 nAChR) retains low nanomolar binding affinity while maintaining substantial selectivity over the 5-HT3 receptor (5-HT3 Ki 269 nM, 5-HT3 functional IC50 >40,000 nM). In comparison, the unsubstituted parent compound (compound 25, template B) showed reduced α7 affinity (Ki 2.59 nM) but a narrower selectivity window (5-HT3 Ki 5 nM). The 6-halo analogs 17-19 exhibited higher α7 affinity but suffered from hERG and genotoxicity liabilities as described above. The 5,6-disubstituted analog (compound 34, 6-Cl-5-Me) improved α7 affinity (Ki 3.19 nM) and maintained selectivity over 5-HT3 (Ki 244 nM), yet the 5-methyl monosubstituted scaffold remains the most balanced starting point for further optimization .

α7 nAChR selectivity 5-HT3 receptor off-target CNS drug design receptor binding assay

Validated in Vivo CNS Efficacy of the 5-Methyl Scaffold-Derived Clinical Candidate CP-810,123

CP-810,123 (compound 24), synthesized directly from 5-methyloxazolo[4,5-b]pyridin-2(3H)-one, demonstrated high oral bioavailability and excellent brain penetration in rodent models, achieving high levels of central receptor occupancy. The compound produced significant efficacy in two preclinical cognition models: auditory sensory gating (a translational biomarker for schizophrenia) and novel object recognition (a test of episodic memory) . No comparator oxazolopyridinone scaffold has been reported with equivalent combined in vivo CNS efficacy, pharmacokinetic profile, and safety margins. This in vivo validation elevates the 5-methyl scaffold above other oxazolopyridinone variants that lack preclinical proof-of-concept data .

in vivo efficacy auditory sensory gating novel object recognition brain penetration oral bioavailability

Broadened Kinase and ALDH1A1 Inhibitor Applicability of the Oxazolopyridinone Scaffold Family

Beyond the α7 nAChR application, the oxazolo[4,5-b]pyridine-2-one scaffold family has demonstrated potent GSK-3β inhibition (exemplar compound 4g, IC50 0.19 μM) with in vivo anti-inflammatory activity (76.36% paw edema reduction at 5h) and selective ALDH1A1 inhibition (IC50 range 0.02–0.80 μM, with ≥3-fold selectivity over ALDH2 and ≥2-fold over ALDH3A1) . While these studies do not directly test the 5-methyl analog, they establish the scaffold class as a privileged structure for multiple target families. The 5-methyl variant combines this broad target-class potential with the specifically validated α7 selectivity and safety data described above .

GSK-3β inhibitor ALDH1A1 inhibitor anti-inflammatory cancer chemoresistance

Procurement-Driven Application Scenarios for 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one


CNS Drug Discovery: α7 nAChR Agonist Lead Optimization with Pre-Validated Safety and Selectivity Parameters

Procure 5-methyloxazolo[4,5-b]pyridin-2(3H)-one as the key synthetic intermediate for generating novel α7 nAChR agonists where hERG safety margin (target IC50 >15 μM) and 5-HT3 selectivity (>2,900-fold over α7) are critical decision criteria, based on the CP-810,123 data package . The scaffold is immediately suitable for parallel library synthesis targeting the 4-position of the diazabicyclononane or alternative amine capping groups.

Multi-Target Kinase and ALDH Inhibitor Fragment-Based Screening Libraries

Leverage the oxazolopyridinone core for fragment-based or DNA-encoded library construction aimed at GSK-3β (exemplar IC50 0.19 μM) or ALDH1A1 (IC50 range 0.02–0.80 μM, ≥2-fold isoform selective) . The 5-methyl substituent provides a vector for further functionalization at the 6-position via electrophilic halogenation (established protocol: NCS, CHCl₃, microwave, 150 °C, 70% yield) to access disubstituted analogs .

Academic or CRO Medicinal Chemistry Campaigns Requiring Commercially Traceable, High-Purity Building Blocks with Literature Precedent

For grant-funded or contract research programs where literature precedent and supply-chain traceability are essential, 5-methyloxazolo[4,5-b]pyridin-2(3H)-one (CAS 55656-25-2, purity ≥97% HPLC) is commercially available from multiple vendors with full analytical documentation (NMR, HPLC, GC) . The compound's synthetic utility is extensively documented in the peer-reviewed synthesis of CP-810,123, including detailed experimental procedures for 6-position functionalization and cross-coupling reactions .

Procurement for in Vivo-Ready CNS Candidate Synthesis (Rat and Dog PK/PD Studies)

When the program objective is rapid advancement to rodent cognition models (auditory sensory gating, novel object recognition), the 5-methyl scaffold is the only oxazolopyridinone variant with published in vivo CNS efficacy and brain penetration data . Procurement of this specific building block eliminates the need for de novo scaffold validation and enables direct SAR exploration around a clinically precedented core.

Quote Request

Request a Quote for 5-Methyloxazolo[4,5-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.